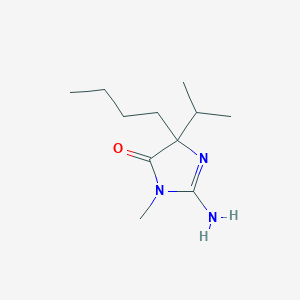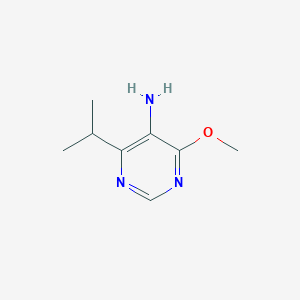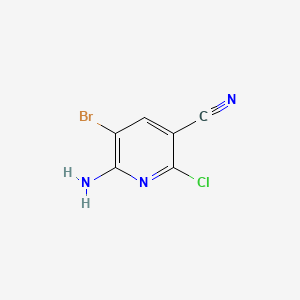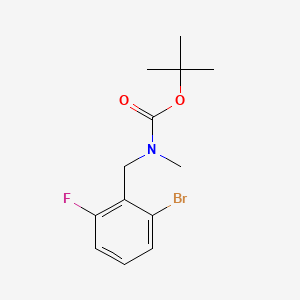![molecular formula C18H18ClN3O2 B13927227 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic benefits.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester involves several steps. The starting material, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with a substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then subjected to further reactions, including chlorination and esterification, to produce the final compound .
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Reagents such as bromine, nitric acid, and sulfuric acid are often used.
Esterification: This reaction involves the formation of an ester bond, typically using an alcohol and an acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. This inhibition occurs through the disruption of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(4-methoxyphenyl)-4-chloro-, 1,1-dimethylethyl ester: This compound has a methoxy group instead of an amino group, which may affect its biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-nitrophenyl)-4-chloro-, 1,1-dimethylethyl ester: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
属性
分子式 |
C18H18ClN3O2 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-aminophenyl)-4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H18ClN3O2/c1-18(2,3)24-17(23)22-10-13(11-5-4-6-12(20)9-11)15-14(19)7-8-21-16(15)22/h4-10H,20H2,1-3H3 |
InChI 键 |
FHXINULTSAJOHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)Cl)C3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)


![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)


![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)



![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)

